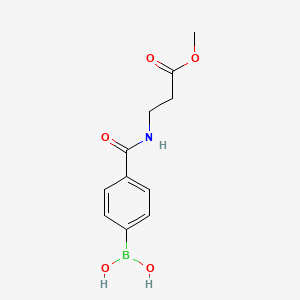
4-(3-Methoxypropylcarbamoyl)phenylboronic acid
描述
4-(3-Methoxypropylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H16BNO4 and a molecular weight of 237.06 g/mol This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-methoxypropylcarbamoyl group
作用机制
Target of Action
It is used as a reactant or reagent in the preparation of trisubstituted β-carboline derivatives . These derivatives are known to inhibit PIM kinases , which are a group of enzymes involved in cell survival, proliferation, differentiation, and apoptosis .
Mode of Action
As a boronic acid derivative, it likely participates in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound’s boronic acid group can form a stable complex with a palladium catalyst, enabling the transfer of the organic group from boron to palladium .
Biochemical Pathways
The compound is involved in the synthesis of trisubstituted β-carboline derivatives . These derivatives are known to inhibit PIM kinases , which play a role in several biochemical pathways, including those related to cell growth, survival, and apoptosis .
Pharmacokinetics
The compound’s physicochemical properties, such as its melting point (130-133℃), density (118±01 g/cm3), and pKa (811±016), may influence its pharmacokinetic behavior .
Result of Action
Its role in the synthesis of trisubstituted β-carboline derivatives suggests it may indirectly contribute to the inhibition of pim kinases . This could potentially lead to effects on cell growth, survival, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of a palladium catalyst may affect its participation in suzuki-miyaura cross-coupling reactions .
准备方法
The synthesis of 4-(3-Methoxypropylcarbamoyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with 3-methoxypropylamine under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
4-(3-Methoxypropylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki Coupling Reaction: This compound can participate in Suzuki coupling reactions, where it reacts with halides (e.g., bromides or iodides) in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The methoxypropylcarbamoyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and substituted carbamoyl derivatives.
科学研究应用
4-(3-Methoxypropylcarbamoyl)phenylboronic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of trisubstituted β-carboline derivatives, which are investigated as inhibitors of PIM kinases for treating cancers.
Organic Synthesis: The compound is employed in Suzuki coupling reactions to construct complex organic molecules with specific functionalities.
Material Science: It can be used in the preparation of boron-containing polymers and materials with unique properties.
相似化合物的比较
4-(3-Methoxypropylcarbamoyl)phenylboronic acid can be compared with other boronic acid derivatives such as:
4-Methoxycarbonylphenylboronic acid: This compound has a methoxycarbonyl group instead of a methoxypropylcarbamoyl group.
3-Methoxyphenylboronic acid: This derivative has a methoxy group directly attached to the phenyl ring.
属性
IUPAC Name |
[4-(3-methoxypropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-17-8-2-7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,2,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVBRVOOLKNOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657067 | |
| Record name | {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-85-5 | |
| Record name | {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Methoxypropylcarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


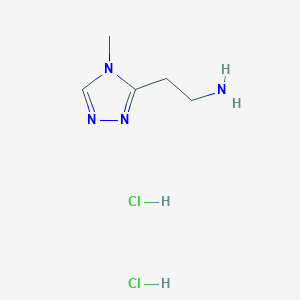
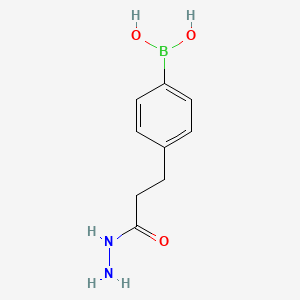
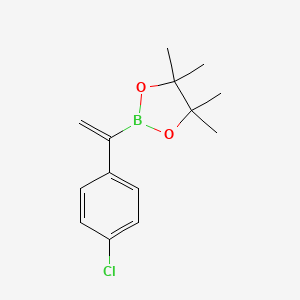

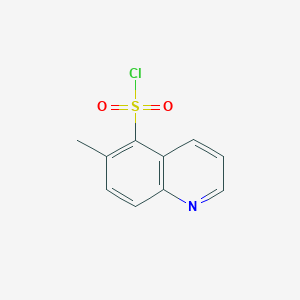
![5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B1418345.png)

![Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418347.png)
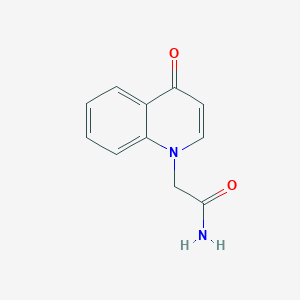
![Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride](/img/structure/B1418351.png)
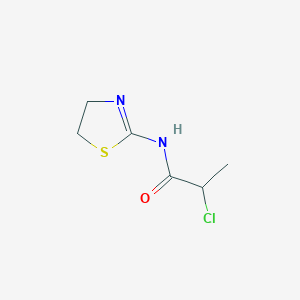
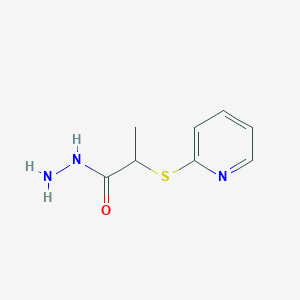
![5-(Trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B1418357.png)
